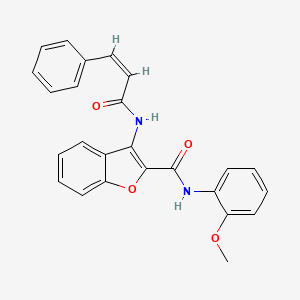

(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide, also known as MPAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAC is a benzofuran derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A significant body of research focuses on the synthesis of novel benzofuran derivatives due to their diverse biological activities. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel benzodifuran compounds with anti-inflammatory and analgesic properties, highlighting the potential of benzofuran derivatives in therapeutic applications. Although the specific compound was not mentioned, this research provides insight into the broader utility of benzofuran derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) evaluated a series of benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. This study highlighted that specific structural modifications, such as -CH3 substitution, could enhance neuroprotective action against excitotoxic damage, suggesting potential applications in neurodegenerative disease research (Cho et al., 2015).

Sigma Receptor Ligands

Marriott et al. (2012) synthesized new benzofuran-2-carboxamide ligands with high affinity for sigma-1 receptors, indicating potential applications in neurological and psychiatric disorder research. This study underscores the versatility of benzofuran derivatives in targeting various receptors (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).

Supramolecular Chemistry

The structure of a benzofuran derivative was explored by Lightfoot et al. (1999), who discovered a novel conjunction of organizational motifs leading to a π-stack surrounded by a triple helical network of hydrogen bonds. This finding opens up possibilities for benzofuran derivatives in the development of new materials with unique properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Antimicrobial Activity

A study by Idrees et al. (2020) synthesized benzofuran-2-yl-pyrazole-3-carboxamide derivatives and evaluated their antimicrobial activity. This research demonstrates the potential of benzofuran compounds in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antiplatelet Agents

Liu et al. (2019) designed and synthesized 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Their research highlights the therapeutic potential of benzofuran derivatives in cardiovascular disease prevention and treatment (Liu, Chen, Qiu, & Zhang, 2019).

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVMHMMQWDTMIA-NXVVXOECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)

![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)

![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)

![N-1,3-benzodioxol-5-yl-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2952539.png)